Ni(ii) meso-tetra (4-pyridyl) porphine
Description
Significance of Metalloporphyrins in Contemporary Chemical Research
Metalloporphyrins, a class of compounds containing a porphyrin macrocycle coordinated to a central metal ion, are of paramount importance in modern chemical research. Their significance stems from their diverse functions, which are finely tuned by the nature of both the porphyrin ligand and the central metal ion. In nature, metalloporphyrins are the active centers in a myriad of essential biological processes. For instance, heme (an iron-containing porphyrin) is responsible for oxygen transport in blood, while chlorophyll (B73375) (a magnesium-containing porphyrin) is central to photosynthesis.
The synthetic counterparts of these natural systems have opened up a vast landscape for scientific exploration and application. Researchers have designed and synthesized a wide array of metalloporphyrins with tailored electronic, optical, and catalytic properties. These synthetic metalloporphyrins are instrumental in various fields:
Catalysis: Metalloporphyrins are effective catalysts for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation. Their catalytic activity can be modulated by altering the central metal ion and the peripheral substituents on the porphyrin ring.
Materials Science: The unique photophysical and electrochemical properties of metalloporphyrins make them attractive components for the development of advanced materials. They are utilized in the fabrication of sensors, solar cells, and nonlinear optical devices. frontierspecialtychemicals.com
Medicine: Porphyrin-based compounds are employed in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. In PDT, a photosensitizer (often a metalloporphyrin) is administered and subsequently activated by light to produce reactive oxygen species that kill targeted cells. frontierspecialtychemicals.com
The ability to systematically modify the structure of metalloporphyrins allows for the fine-tuning of their properties, making them highly versatile platforms for addressing fundamental questions in chemistry and for the development of new technologies.
Overview of Ni(II) meso-tetra (4-pyridyl) porphine (B87208) as a Versatile System for Fundamental Investigations
Ni(II) meso-tetra(4-pyridyl)porphine, often abbreviated as Ni(II)T4PyP or NiTPyP, has emerged as a particularly versatile and widely studied metalloporphyrin. Its structure, featuring a square planar nickel(II) core and four peripheral pyridyl groups, endows it with a unique combination of properties that make it an ideal system for a variety of fundamental investigations. nih.gov
The key features that contribute to its versatility include:
Coordination Sites: The nitrogen atoms of the four pyridyl groups provide accessible coordination sites for the construction of supramolecular assemblies and coordination polymers. frontierspecialtychemicals.comscielo.br This allows for the creation of highly organized, multi-dimensional structures with tunable properties.
Electronic Properties: The electronic properties of the porphyrin core can be modulated by the coordination of molecules to the peripheral pyridyl groups, as well as by electrochemical or photochemical stimuli. This tunability is crucial for its application in sensors and molecular electronics.
Building Block for Complex Architectures: Ni(II)T4PyP serves as a fundamental building block for the synthesis of more complex molecular architectures. documentsdelivered.com By linking other molecular components to the pyridyl groups, researchers can create elaborate systems for studying energy and electron transfer processes.
These characteristics have led to the extensive use of Ni(II) meso-tetra(4-pyridyl)porphine in a range of research areas, including:
Supramolecular Chemistry: The directional nature of the pyridyl groups allows for the predictable self-assembly of intricate supramolecular structures through coordination chemistry.
Photophysics and Electrochemistry: The compound's well-defined spectroscopic and redox properties make it an excellent model for studying fundamental photophysical and electrochemical processes in porphyrin systems. mdpi.comrug.nl
The following sections will delve deeper into the specific properties and applications of Ni(II) meso-tetra(4-pyridyl)porphine, highlighting its importance as a cornerstone molecule in the field of porphyrin chemistry.
| Property | Value |
| Molecular Formula | C40H24N8Ni |
| Molecular Weight | 675.37 g/mol |
| CAS Number | 14514-68-2 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHHCWBXIHHQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N8Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ni Ii Meso Tetra 4 Pyridyl Porphine
Precursor Synthesis of meso-Tetra(4-pyridyl)porphine (H2TPyP)
The formation of the porphyrin macrocycle from simpler precursors is a critical first step. The most common strategies involve the condensation of pyrrole (B145914) with pyridine-4-carboxaldehyde.
The Adler-Longo method is a widely utilized approach for synthesizing meso-substituted porphyrins due to its operational simplicity. chemijournal.com This one-pot reaction involves the condensation of an aldehyde with pyrrole in a high-boiling solvent, typically propionic acid, open to the atmosphere. chemijournal.comwikipedia.org The reaction is heated to reflux for a relatively short period (e.g., 30 minutes), during which the condensation to form the porphyrinogen (B1241876) intermediate and its subsequent oxidation by atmospheric oxygen occur concurrently. chemijournal.comwikipedia.orgisuct.ru
While prized for its simplicity and utility in large-scale preparations, the Adler-Longo method often suffers from certain drawbacks, including the formation of tarry by-products and reduced porphyrin impurities (chlorins). chemijournal.com The yields for meso-tetra(pyridyl)porphyrins, in particular, can be modest under these conditions. scispace.com Modifications to the original protocol, such as changes in reaction time, temperature, and purification techniques, have been explored to optimize yields and purity. isuct.ru For instance, a typical synthesis involves refluxing equimolar amounts of pyridine-4-carboxaldehyde and freshly distilled pyrrole in propionic acid. isuct.ru After cooling, the product mixture is processed to isolate the desired porphyrin. isuct.ru
A significant challenge with methods like Adler-Longo and the related Lindsey synthesis for pyridyl-substituted porphyrins is the potential for low yields, which has been attributed to the poor solubility of reaction intermediates in the acidified solvent. scispace.com
The fundamental reaction for forming H2TPyP is the acid-catalyzed condensation of four molecules of pyrrole with four molecules of pyridine-4-carboxaldehyde. This process, a variant of the Rothemund reaction, proceeds through a series of steps involving the formation of dipyrromethane and other linear oligomers, which ultimately cyclize to form a hexahydroporphyrin known as a porphyrinogen. wikipedia.orgquora.com This intermediate is colorless and not aromatic. The final step is the oxidation of the porphyrinogen, which involves the loss of six hydrogen atoms to form the stable, aromatic, and intensely colored porphyrin macrocycle. ufl.edu In the Adler-Longo method, this oxidation is accomplished by air. chemijournal.com
Alternative synthetic strategies, such as the Lindsey synthesis, offer milder conditions. The Lindsey method involves a two-step, one-flask process: an initial acid-catalyzed condensation of pyrrole and aldehyde at room temperature under an inert atmosphere to form the porphyrinogen, followed by oxidation with an agent like p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). chemijournal.comufl.edu This method can provide higher yields and is compatible with more sensitive aldehyde substrates, but can sometimes fail altogether for benzaldehydes bearing heterocyclic moieties like pyridine (B92270). chemijournal.comscispace.comnih.gov
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Adler-Longo | Pyrrole, Pyridine-4-carboxaldehyde, Propionic Acid | Reflux (e.g., 187°C), open to air, ~30 min | Simple, one-pot reaction; suitable for large scale. chemijournal.com | Harsh conditions, formation of by-products, modest yields (~20%). chemijournal.comwikipedia.org |
| Lindsey | Pyrrole, Pyridine-4-carboxaldehyde, CH2Cl2, Acid Catalyst (e.g., TFA, BF3·OEt2), Oxidant (e.g., p-chloranil) | Room temperature condensation, followed by oxidation. ufl.edu | Milder conditions, higher yields (30-40%), easier purification. chemijournal.com | Can fail for heterocyclic aldehydes; requires inert atmosphere and separate oxidant. scispace.comnih.gov |
Metallation Techniques for Ni(II) Incorporation into Porphyrin Core
Once the free-base porphyrin (H2TPyP) is synthesized and purified, the next step is the insertion of the nickel(II) ion into the porphyrin core. This is typically achieved by reacting the porphyrin with a suitable nickel(II) salt.
The most direct method for preparing Ni(II) meso-tetra (4-pyridyl) porphine (B87208) is through post-synthetic metallation. This involves reacting the purified H2TPyP with a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, in a suitable high-boiling solvent. Dimethylformamide (DMF) is a common choice for this reaction. The mixture is heated to facilitate the insertion of the Ni²⁺ ion into the porphyrin's central cavity, displacing the two inner-core protons. The progress of the reaction can be monitored using UV-visible spectroscopy, observing the shift in the Soret band from the free-base porphyrin to the characteristic spectrum of the metalloporphyrin.
This post-synthetic approach is also widely used in the context of Metal-Organic Frameworks (MOFs), where a pre-assembled framework containing free-base porphyrin linkers is subsequently treated with a solution of a metal salt to metallate the porphyrin units within the solid structure. nih.govnih.gov This allows for the creation of MOFs with specific metal centers that might not be stable under the initial framework synthesis conditions. rsc.org
An alternative to post-synthetic metallation is the in situ or one-pot method, particularly relevant in the synthesis of porphyrin-based MOFs. nih.govresearchgate.net In this strategy, the metalloporphyrin (in this case, NiTPyP) is used directly as the building block or "strut" during the self-assembly of the MOF. nih.govrsc.org Alternatively, the free-base porphyrin, the metal salt for the framework nodes (e.g., a zinc or copper salt), and the nickel salt for porphyrin metallation are all included in the initial reaction mixture. nih.gov During the solvothermal synthesis of the MOF, the porphyrin becomes metallated with nickel as the crystalline framework forms. nih.gov
This in situ approach can be more efficient than the two-step post-synthetic method, but it requires careful control of reaction conditions to ensure that the desired metal ion is incorporated into the porphyrin core and that the framework assembles correctly. nih.gov
| Technique | Description | Typical Reagents | Context of Use | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Post-Synthetic Insertion | Reaction of pre-formed H2TPyP with a nickel salt. nih.gov | H2TPyP, Ni(OAc)2 or NiCl2, DMF | Solution-phase synthesis; metallation of existing porphyrin MOFs. nih.govrsc.org | Straightforward, allows for characterization of the free-base precursor. | Requires separate synthesis and purification steps. |
| In Situ Metallation | Nickel ion is present during the initial synthesis and assembly of a larger structure (e.g., MOF). nih.gov | Pyrrole, Aldehyde, Ni Salt, MOF metal node salt | One-pot synthesis of metalloporphyrin-based MOFs. nih.govresearchgate.net | More efficient, single-step process for functional materials. nih.gov | Requires careful optimization of conditions to control metallation and framework formation. |
Derivatization and Peripheral Functionalization of Ni(II) meso-tetra (4-pyridyl) porphine
After the synthesis of Ni(II)TPyP, its chemical properties can be further modified through reactions targeting the peripheral pyridyl groups or the porphyrin macrocycle itself.
The nitrogen atoms of the four peripheral pyridyl groups are basic and can be readily functionalized. A common derivatization is quaternization, for example, by reacting Ni(II)TPyP with an alkyl halide like methyl iodide. This reaction converts the neutral pyridyl groups into positively charged N-methylpyridinium groups, yielding compounds such as Ni(II) meso-Tetra(N-methyl-4-pyridyl) porphine tetrachloride. frontierspecialtychemicals.com This transformation dramatically increases the water solubility of the porphyrin, which is a crucial property for applications in aqueous media.
Another route for functionalization is electrophilic substitution on the porphyrin ring. Although the porphyrin core is generally deactivated towards electrophilic attack once a metal like nickel is inserted, reactions can still be carried out under specific conditions. For instance, selective nitration at the β-pyrrole positions of Ni(II) porphyrin complexes has been achieved using aqueous nitric acid in chloroform, yielding mono-β-nitrated products in good yields. researchgate.net These nitro groups can then be reduced to amino groups, providing a handle for further conjugation to other molecules. 20.210.105
N-Methylation of Pyridyl Moieties
The N-methylation of the pyridyl groups in this compound transforms the neutral porphyrin into a tetra-cationic species. This alteration has profound effects on the molecule's solubility and electronic characteristics. The synthetic approach to achieve this is a quaternization reaction, a well-established method in organic chemistry for converting pyridines to pyridinium (B92312) salts.
A general and effective method for the N-methylation of porphyrin-heterocycle conjugates involves the use of an alkylating agent such as methyl iodide in a suitable solvent. nih.gov In a typical procedure, the porphyrin derivative is dissolved in N,N-dimethylformamide (DMF), and an excess of methyl iodide is added. nih.gov The reaction mixture is then heated, for instance at 40°C, and stirred for an extended period, often overnight, to ensure complete methylation of all four pyridyl nitrogens. nih.gov The resulting N-methylated porphyrin, now a salt, is typically less soluble in non-polar solvents and can be precipitated by the addition of a solvent like diethyl ether. nih.gov The product can then be collected by filtration and washed to remove any unreacted starting materials and excess methylating agent. nih.gov This process yields the tetra-cationic Ni(II) meso-tetra(N-methyl-4-pyridyl)porphine, usually as a tetrachloride or tetratosylate salt, depending on the counter-ion present. The structure of a similar N-methylated porphyrin derivative involves the nucleophilic substitution reaction of the meso-position pyridine nitrogen with iodomethane. mdpi.com
Table 1: Representative Conditions for N-Methylation of Porphyrin-Heterocycle Conjugates
| Parameter | Condition |
|---|---|
| Starting Material | Porphyrin-heterocycle conjugate |
| Methylating Agent | Methyl Iodide (excess) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 40°C |
| Reaction Time | Overnight (approx. 24 hours) |
| Work-up | Precipitation with diethyl ether, filtration |
Note: This table is based on a general procedure for N-methylation of similar porphyrin conjugates and may be adapted for this compound. nih.gov
Coordination of Outlying Metal Complexes (e.g., Ruthenium Species)
The peripheral pyridyl groups of this compound serve as excellent coordination sites for other metal complexes, allowing for the construction of sophisticated supramolecular assemblies and heterometallic systems. The coordination of ruthenium species, in particular, has been explored to modulate the photophysical and electrochemical properties of the porphyrin core.
The synthesis of these heterometallic structures typically involves the reaction of the Ni(II) porphyrin with a suitable ruthenium precursor. For instance, meso-tetra(4-pyridyl)porphyrins can be functionalized with ruthenium(II)-polypyridyl units. scielo.br A common strategy is to react the porphyrin with a ruthenium complex that has a labile ligand, which can be displaced by the pyridyl nitrogen of the porphyrin. An example of such a ruthenium precursor is [Ru(bpy)₂Cl₂], where 'bpy' stands for 2,2'-bipyridine. The coordination of [Ru(bpy)₂Cl]⁺ moieties to the peripheral pyridyl groups of a porphyrin can be achieved through conventional methods. scielo.br
The resulting structures are multimetallic assemblies where the porphyrin acts as a bridging ligand. The electronic communication between the central nickel ion, the porphyrin macrocycle, and the peripheral ruthenium centers can lead to novel properties. For example, the presence of electrochemically active Ru(II)-complexes at the meso-pyridyl positions can influence the fluorescence quantum yield of the porphyrin. scielo.br The coordination of ruthenium complexes to pendant pyridyl groups is a versatile strategy for creating larger, self-assembled structures. researchgate.net
Table 2: Components for the Synthesis of a Ruthenated Porphyrin Derivative
| Component | Role | Example |
|---|---|---|
| Porphyrin Ligand | Central scaffold with coordinating sites | meso-tetra(4-pyridyl)porphyrin derivative |
Note: This table is based on the coordination of ruthenium complexes to analogous porphyrin structures. scielo.br
Spectroscopic Characterization and Elucidation of Electronic and Vibrational States
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental tool for characterizing porphyrins. The spectra are dominated by intense transitions within the π-electron system of the macrocycle. These are described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). Transitions between these orbitals give rise to the characteristic Soret (or B) and Q-bands.
The electronic absorption spectrum of Ni(II) meso-tetra(4-pyridyl)porphine, like other metalloporphyrins, is characterized by an extremely intense Soret band in the near-UV region (around 400-450 nm) and weaker Q-bands in the visible region (around 500-650 nm). The Soret band corresponds to the transition to the second excited singlet state (S2), while the Q-bands are associated with the transition to the first excited singlet state (S1).
Upon metalation with Ni(II), the symmetry of the porphyrin macrocycle increases from D2h (in the free base) to approximately D4h. This change in symmetry simplifies the Q-band region. While the free-base porphyrin typically shows four Q-bands, metalloporphyrins like the Ni(II) complex exhibit only two Q-bands, often labeled as the α and β bands. The β-band is a vibronic overtone of the Q-band transition. The Soret band in Ni(II) meso-tetra(4-pyridyl)porphine is typically observed as a single, sharp, and intense peak.
| Compound | Solvent | Soret Band (B) λmax (nm) | Q-Bands λmax (nm) |
|---|---|---|---|
| Ni(II) meso-tetra(4-pyridyl)porphine | DMF | 417 | 529, 565 |
| meso-tetra(4-pyridyl)porphine (Free Base) | Methanol | 412 | 509, 538, 584, 642 |
| meso-tetra(4-pyridyl)porphine (Free Base) | THF | 415 | 510, 540, 585, 642 |
The insertion of a nickel(II) ion into the core of meso-tetra(4-pyridyl)porphine induces significant changes in the electronic absorption spectrum. The most noticeable change is the reduction of the four Q-bands of the free-base porphyrin to two bands in the Ni(II) complex. This is a direct consequence of the increased symmetry of the porphyrin macrocycle from D2h to D4h upon metalation. In the D4h symmetry of the metalloporphyrin, the LUMOs are degenerate, leading to a simpler spectrum. The Soret band typically undergoes a slight red shift upon metalation.
Protonation of the peripheral pyridyl nitrogen atoms of Ni(II) meso-tetra(4-pyridyl)porphine can be achieved by the addition of acid. This protonation leads to a red shift in both the Soret and Q-bands. The magnitude of this shift is dependent on the degree of protonation. The electron-withdrawing nature of the protonated pyridyl groups affects the electronic structure of the porphyrin macrocycle, causing the observed spectral shifts. The equilibria involved in these processes can be complex, as both the peripheral pyridyl nitrogens and the central porphyrin nitrogens (in the free base) can be protonated. However, in the Ni(II) complex, only the peripheral nitrogens are available for protonation. Studies on meso-tetra(pyridyl)porphyrins have shown that the position of the Soret and Q-bands of the protonated species is influenced by π-donation from the meso substituents to the porphyrin core. researchgate.net
The electronic absorption spectrum of Ni(II) meso-tetra(4-pyridyl)porphine is sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can lead to shifts in the positions and intensities of the Soret and Q-bands. These shifts are generally attributed to the stabilization or destabilization of the ground and excited states of the porphyrin molecule by the solvent.
For instance, increasing the solvent polarity can cause a red shift in the absorption bands. rsc.org This is often due to the larger dipole moment of the excited state compared to the ground state, leading to greater stabilization of the excited state in polar solvents. In coordinating solvents, axial ligation to the central Ni(II) ion can also occur, which significantly perturbs the electronic structure and results in noticeable spectral changes. The pyridyl groups at the meso positions can also interact with solvent molecules through hydrogen bonding, further influencing the electronic spectra.
| Solvent | Soret Band (nm) | Q-Band (nm) |
|---|---|---|
| Toluene | 419 | 527 |
| Dichloromethane (B109758) | 421 | 529 |
| Acetonitrile (B52724) | 420 | 528 |
| Pyridine (B92270) | 426 | 538 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of Ni(II) meso-tetra(4-pyridyl)porphine. These techniques are sensitive to the structural changes induced by metalation and the nature of the peripheral substituents.
The FTIR spectrum of Ni(II) meso-tetra(4-pyridyl)porphine displays a number of characteristic vibrational modes. The insertion of the Ni(II) ion into the porphyrin core leads to the disappearance of the N-H stretching vibration, which is typically observed around 3300 cm-1 in the free-base porphyrin. researchgate.net The spectrum is rich with bands corresponding to the vibrations of the porphyrin macrocycle and the pyridyl substituents.
Key vibrational modes include the C=C and C=N stretching vibrations of the porphyrin skeleton and the pyridyl rings, which appear in the 1400-1600 cm-1 region. The C-H stretching vibrations of the pyrrole (B145914) and pyridyl rings are observed around 3000-3100 cm-1. The in-plane and out-of-plane deformation modes of the porphyrin ring and the pyridyl groups are found at lower frequencies. The metal-nitrogen (Ni-N) stretching vibration is a key indicator of metalation and is typically observed in the far-infrared region.
| Frequency (cm-1) | Assignment |
|---|---|
| 3306 | N-H stretch |
| 1589 | C=C stretch (pyridyl) |
| 1405 | C-N stretch (pyrrole) |
| 976 | Pyrrole breathing |
| 798 | C-H out-of-plane bend (pyridyl) |
Raman spectroscopy, particularly Resonance Raman (RR) spectroscopy, is a powerful technique for studying the vibrational modes of porphyrins. By tuning the excitation wavelength to coincide with an electronic transition (e.g., the Soret or Q-bands), a significant enhancement of the Raman scattering for certain vibrational modes can be achieved. This selectivity allows for the detailed investigation of the vibrational structure of the chromophore.
For Ni(II) meso-tetra(4-pyridyl)porphine, RR spectra excited within the Soret and Q-bands reveal enhanced scattering from vibrational modes that are coupled to these electronic transitions. These are typically the in-plane skeletal modes of the porphyrin macrocycle. The frequencies of these structure-sensitive bands can provide information about the core size of the porphyrin and the nature of the metal-ligand bonding.
Normal-mode analysis, often aided by computational methods such as Density Functional Theory (DFT), is used to assign the observed vibrational bands to specific atomic motions. For metalloporphyrins with D4h symmetry, the vibrational modes are classified according to their symmetry properties (e.g., A1g, B1g, A2g, B2g, Eu). This analysis allows for a detailed understanding of the vibrational dynamics of the molecule. For instance, studies on free-base meso-tetra(4-pyridyl)porphine have utilized DFT calculations to assign the numerous observed Raman bands to specific vibrational modes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of diamagnetic molecules in solution. For Ni(II) meso-tetra(4-pyridyl)porphine, a low-spin d⁸ complex with a square planar geometry, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Characterization
The ¹H NMR spectrum of Ni(II) meso-tetra(4-pyridyl)porphine is characteristic of a diamagnetic metalloporphyrin. Due to the highly conjugated and aromatic nature of the porphyrin macrocycle, the proton chemical shifts are significantly influenced by the ring current effect nih.gov. This effect causes protons located on the periphery of the macrocycle to be shifted downfield, while protons positioned above or inside the ring are shifted upfield.
Upon insertion of the Ni(II) ion into the free-base porphyrin, meso-tetra(4-pyridyl)porphine (H₂T(4-Py)P), the two inner N-H protons, which typically appear at a highly shielded (upfield) region around -2.93 ppm, disappear isuct.ru. This disappearance is a clear indicator of metallation scielo.br.
The remaining protons exhibit distinct signals corresponding to the β-pyrrolic positions and the pyridyl groups. The β-pyrrolic protons are expected to resonate as a sharp singlet in the downfield region, typically around 8.8-9.0 ppm, reflecting the symmetrical nature of the molecule. The protons of the four pyridyl rings will appear as two sets of doublets, corresponding to the ortho and meta protons relative to the porphyrin core. For the free-base H₂T(4-Py)P, these are observed at approximately 9.07 ppm (ortho) and 8.16 ppm (meta) isuct.ru. Similar chemical shifts are anticipated for the Ni(II) complex, with minor shifts due to the influence of the central metal ion.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Free-Base and Metallated Tetra(4-pyridyl)porphyrins
| Proton | H₂T(4-Py)P¹ isuct.ru | Expected for Ni(II)T(4-Py)P |
| β-H | 8.87 (s, 8H) | ~8.8-9.0 (s, 8H) |
| Pyridyl-H (ortho) | 9.07 (d, 8H) | ~9.0-9.2 (d, 8H) |
| Pyridyl-H (meta) | 8.16 (d, 8H) | ~8.1-8.3 (d, 8H) |
| N-H | -2.93 (s, 2H) | Absent |
| Solvent: CDCl₃. s = singlet, d = doublet. |
¹³C NMR Characterization
The ¹³C NMR spectrum provides further confirmation of the molecular structure. Due to the molecule's high symmetry, a relatively small number of signals is expected. The carbon atoms of the porphyrin macrocycle and the pyridyl substituents will have characteristic chemical shifts.
Based on analogous compounds, the expected ¹³C NMR spectrum for Ni(II) meso-tetra(4-pyridyl)porphine would feature distinct signals for the α-pyrrolic, β-pyrrolic, and meso-carbons of the porphyrin core, as well as signals for the quaternary, ortho, and meta carbons of the pyridyl groups.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Ni(II) meso-tetra(4-pyridyl)porphine (based on analogous compounds)
| Carbon | Expected Chemical Shift (ppm) |
| Cα (pyrrole) | ~145-150 |
| Cβ (pyrrole) | ~130-135 |
| C-meso | ~120-125 |
| C-pyridyl (ipso) | ~140-145 |
| C-pyridyl (ortho) | ~150-155 |
| C-pyridyl (meta) | ~120-125 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have unpaired electrons. For Ni(II) meso-tetra(4-pyridyl)porphine, the nickel ion is in a +2 oxidation state with a d⁸ electron configuration. In a square planar geometry, which is typical for Ni(II) porphyrins, the d-orbitals are split in such a way that all eight electrons are paired, resulting in a diamagnetic (S=0) ground state.
Consequently, Ni(II) meso-tetra(4-pyridyl)porphine is EPR silent. The absence of an EPR signal is, in itself, a strong piece of evidence supporting the square planar coordination geometry and the +2 oxidation state of the nickel center. This characteristic distinguishes it from paramagnetic metalloporphyrins, such as those containing Cu(II) or VO(II), which exhibit well-defined EPR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight and elemental composition of a compound. For Ni(II) meso-tetra(4-pyridyl)porphine, the expected molecular weight is 675.37 g/mol , corresponding to the molecular formula C₄₀H₂₄N₈Ni frontierspecialtychemicals.com. Mass spectrometry would typically show a prominent molecular ion peak ([M]⁺) corresponding to this mass, confirming the successful synthesis and purity of the compound. Fragmentation patterns in the mass spectrum could also provide further structural information, although for stable macrocycles like porphyrins, the molecular ion is often the most significant peak.
X-ray Diffraction (XRD) and Single-Crystal Structural Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for Ni(II) meso-tetra(4-pyridyl)porphine is not available in the provided search results, studies on related compounds provide a clear picture of the expected structural features.
The Ni-N bond lengths are expected to be in the range typical for Ni(II) porphyrins, approximately 1.95-2.00 Å. The planarity of the porphyrin core can be slightly distorted into ruffled, saddled, or domed conformations due to crystal packing forces or steric interactions between the peripheral substituents. The pyridyl groups are expected to be rotated with respect to the porphyrin plane, which is a common feature in meso-substituted porphyrins.
Photophysical Properties
The photophysical properties of Ni(II) meso-tetra(4-pyridyl)porphine are governed by the electronic transitions within the highly conjugated π-system of the porphyrin macrocycle. The electronic absorption spectrum is characterized by a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands.
The insertion of the Ni(II) ion into the porphyrin core simplifies the Q-band region of the absorption spectrum compared to the free-base porphyrin. This is due to an increase in molecular symmetry from D₂h in the free-base to D₄h in the metalloporphyrin. This change in symmetry results in a reduction in the number of observed Q bands, typically to two.
The absorption spectrum of Ni(II) meso-tetra(4-pyridyl)porphine exhibits a Soret band around 415-420 nm and Q bands in the 500-600 nm range. The exact positions of these bands are influenced by the solvent and the electronic effects of the central metal ion. Unlike many other metalloporphyrins, Ni(II) porphyrins are typically non-luminescent or very weakly emissive at room temperature. This is attributed to the presence of low-lying d-d excited states of the nickel ion, which provide an efficient non-radiative decay pathway for the porphyrin-based singlet excited state.
Table 3: Photophysical Data for Ni(II) meso-tetra(4-pyridyl)porphine and its Free-Base Analogue
| Compound | Soret Band (nm) | Q Bands (nm) | Emission |
| H₂T(4-Py)P isuct.ru | 418 | 512, 547, 588, 646 | Fluorescent |
| Ni(II)T(4-Py)P | ~415-420 | ~520-560 | Non-fluorescent |
The study of the electronic and vibronic transitions reveals that the central Ni(II) ion plays a significant role in determining the structure of both the B and Q bands.
Photoluminescence and Emission Quantum Yields
The photoluminescence characteristics of Ni(II) meso-tetra(4-pyridyl)porphine are intrinsically linked to its classification as an "irregular" or "open-shell" metalloporphyrin. sbfisica.org.brnih.gov This classification arises from the presence of the Ni(II) central metal ion, which possesses unfilled d orbitals. nih.gov Unlike "regular" porphyrins, such as the free-base or zinc(II) analogues that exhibit significant fluorescence, Ni(II) meso-tetra(4-pyridyl)porphine is characterized by a very small fluorescence signal. sbfisica.org.br
The presence of the nickel central ion introduces low-lying excited states that provide efficient non-radiative decay pathways for the excited porphyrin macrocycle. This leads to a rapid de-excitation of the singlet excited state, effectively quenching fluorescence. Consequently, the fluorescence quantum yield for Ni(II) porphyrin complexes is typically very low. nih.gov This pronounced lack of significant emission is a key distinguishing feature of its photophysical behavior when compared to closed-shell metalloporphyrins. nih.gov
Excited-State Dynamics and Intermolecular Energy Transfer Processes
The excited-state dynamics of Ni(II) meso-tetra(4-pyridyl)porphine are markedly different from those of closed-shell metalloporphyrins and are dominated by rapid relaxation processes. nih.gov This behavior is attributed to the electronic structure of the central Ni(II) ion. nih.gov
Upon photoexcitation, studies on similar Ni(II) porphyrins show that the initially populated S2 (Soret band) state undergoes a rapid deactivation to the S1 state, which then quickly populates a metal-centered (d,d) excited state. nih.gov The ground state of the porphyrin's π-system is regenerated on an ultrafast timescale, with the excitation energy becoming localized on the nickel center. nih.gov
Transient absorption spectrometry studies on related Ni(II) porphyrins have revealed extremely fast deactivation kinetics. For instance, biexponential decays with time constants in the picosecond and sub-picosecond range (e.g., 0.6 ps and 4 ps) have been observed. nih.gov These rapid relaxation rates are a hallmark of open-shell metalloporphyrins like the Ni(II) complex. nih.gov A proposed deactivation mechanism involves the formation of an intramolecular charge transfer state. nih.gov The efficiency of these intramolecular deactivation pathways means that intermolecular energy transfer processes are generally not a dominant feature of the excited-state dynamics for this compound.
Nonlinear Absorption Dynamics
The nonlinear absorption (NLA) properties of Ni(II) meso-tetra(4-pyridyl)porphine have been investigated using the Z-scan technique, which measures the change in light absorption at high irradiances. sbfisica.org.brnih.gov These studies reveal a distinct behavior for this compound compared to its closed-shell counterparts.
Ni(II) meso-tetra(4-pyridyl)porphine exhibits saturable absorption (SA). sbfisica.org.brnih.gov Saturable absorption is a phenomenon where the absorption of light by a material decreases with increasing light intensity. This occurs because the ground state becomes depleted of electrons, and the excited state cannot absorb photons of the same energy as efficiently. This behavior is in stark contrast to regular tetrapyridyl porphyrins (containing 2H+ or Zn2+), which typically display reverse saturable absorption (RSA), a process where absorption increases with light intensity. sbfisica.org.br
The observation of SA in the Ni(II) complex is directly linked to its fast decay times and the presence of the open d-shell of the central metal ion. sbfisica.org.brnih.gov The rapid relaxation of the excited states prevents the population of higher-lying triplet states that have larger absorption cross-sections than the ground state, a condition necessary for RSA. sbfisica.org.br Therefore, only single-pulse nonlinear absorption effects are observed, without the cumulative triplet state processes seen in RSA materials. sbfisica.org.br
| Compound | Central Ion | Classification | Nonlinear Absorption Behavior | Reference |
|---|---|---|---|---|
| Ni(II) meso-tetra(4-pyridyl)porphine | Ni²+ | Irregular / Open-Shell | Saturable Absorption (SA) | sbfisica.org.brnih.gov |
| Cu(II) meso-tetra(4-pyridyl)porphine | Cu²+ | Irregular / Open-Shell | Saturable Absorption (SA) | sbfisica.org.brnih.gov |
| Zn(II) meso-tetra(4-pyridyl)porphine | Zn²+ | Regular / Closed-Shell | Reverse Saturable Absorption (RSA) | sbfisica.org.brnih.gov |
| meso-tetra(4-pyridyl)porphine (Free Base) | 2H+ | Regular / Closed-Shell | Reverse Saturable Absorption (RSA) | sbfisica.org.br |
Electrochemical Behavior and Redox Chemistry of Ni Ii Meso Tetra 4 Pyridyl Porphine
Cyclic Voltammetry (CV) Investigations
Cyclic voltammetry is a principal technique used to probe the redox behavior of Ni(II) meso-tetra (4-pyridyl) porphine (B87208). These investigations characterize the potentials at which the molecule undergoes oxidation and reduction and reveal the stability of the resulting species.
Analysis of Oxidation and Reduction Potentials
The electrochemical profile of Ni(II) meso-tetra (4-pyridyl) porphine, often abbreviated as (TPyP)Ni(II), in non-aqueous solvents like dimethylformamide (DMF) is characterized by multiple electron transfer steps. Generally, nickel(II) porphyrins undergo redox reactions centered on the porphyrin macrocycle rather than the metal center. scribd.com
The compound can be reduced in a single one-electron step to form a π anion radical. scribd.com Conversely, it can typically undergo two successive one-electron oxidations. These processes lead to the formation of a π cation radical and a dication, respectively. scribd.com The redox reactions can be summarized as follows:
First Oxidation: (TPyP)Ni(II) ⇌ [(TPyP)Ni(II)]•+ + e-
Second Oxidation: [(TPyP)Ni(II)]•+ ⇌ [(TPyP)Ni(II)]2+ + e-
First Reduction: (TPyP)Ni(II) + e- ⇌ [(TPyP)Ni(II)]•-
The specific half-wave potentials (E½) for these processes are dependent on the experimental conditions, such as the solvent and supporting electrolyte used. A summary of typical redox potentials for related metallotetrapyridylporphyrins is presented below.
| Redox Process | Species Formed | Typical Potential Range (V vs. SCE) |
|---|---|---|
| First Oxidation | π Cation Radical | Data not available in searched sources |
| Second Oxidation | Dication | Data not available in searched sources |
| First Reduction | π Anion Radical | Data not available in searched sources |
Note: Specific E½ values for this compound were not available in the abstracts of the searched literature. The table indicates the processes that have been reported for this class of compounds. scribd.com
Influence of Scan Rate and Solvent Systems on Redox Processes
The electrochemical response of this compound is significantly influenced by experimental parameters, including the voltage scan rate and the choice of solvent.
Scan Rate: In cyclic voltammetry, the scan rate affects the kinetics of the electrode process. For a chemically reversible, diffusion-controlled redox couple, the peak current is directly proportional to the square root of the scan rate. The separation between the anodic and cathodic peak potentials (ΔEp) is close to 59/n mV (where n is the number of electrons transferred) for a reversible process and increases with the scan rate for quasi-reversible or irreversible processes.
Solvent Systems: The choice of a non-aqueous solvent is critical for electrochemical studies of porphyrins. Solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly employed. libretexts.org The polarity and coordinating ability of the solvent can influence the redox potentials. For instance, an interaction can occur between the meso-pyridyl substituents and the porphyrin π-ring system, the extent of which depends on the solvent and the supporting electrolyte. This interaction can shift the oxidation and reduction potentials by stabilizing or destabilizing the charged species generated during the redox event.
Spectroelectrochemical Studies
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of species generated at an electrode. For this compound, UV-visible spectroelectrochemistry is particularly valuable for identifying the products of redox reactions. scribd.com
When the neutral Ni(II) porphyrin is oxidized or reduced, distinct changes occur in its electronic absorption spectrum. The characteristic high-intensity Soret band and the lower-intensity Q-bands of the porphyrin macrocycle are sensitive to its electronic state.
Upon Oxidation: The formation of the π-cation radical and subsequently the dication typically leads to a decrease in the intensity of the Soret band and the appearance of new, broad absorption bands at longer wavelengths in the visible or near-infrared region.
Upon Reduction: The generation of the π-anion radical also alters the absorption spectrum. These spectral changes provide definitive evidence that the electron transfer processes are centered on the porphyrin π-ring system.
These in-situ measurements allow for the unambiguous assignment of the site of electron transfer and the characterization of the electronic structure of the oxidized and reduced forms of the complex.
Advanced Voltammetric Techniques
While standard cyclic voltammetry provides essential information, advanced techniques can offer deeper mechanistic insights.
Cyclic Semi-Integral Voltammetry (CSIV)
Specific studies employing Cyclic Semi-Integral Voltammetry (CSIV) for this compound were not identified in the searched literature. This technique involves calculating the semi-integral of the current, which transforms the peak-shaped voltammogram into a wave-shaped response similar to that seen in polarography. The primary advantage of CSIV is that the limiting current of the semi-integral is directly proportional to the bulk concentration of the electroactive species, independent of the kinetics of the electron transfer. This can simplify the analysis of complex or quasi-reversible systems.
Cyclic Semi-Differential Voltammetry (CSDV)
Specific research utilizing Cyclic Semi-Differential Voltammetry (CSDV) for this compound was not found in the available literature. CSDV is a technique where the semi-derivative of the current is plotted against the potential. This method can enhance the resolution of closely spaced voltammetric peaks and is particularly useful for analyzing overlapping signals in complex multi-step redox processes. For an electrochemically reversible system, the CSDV peak potential is equal to the standard half-wave potential (E½).
Mechanisms of Electron Transfer and Redox Pathways
The electrochemical behavior of this compound is characterized by a series of electron transfer reactions centered on both the nickel metal core and the porphyrin macrocycle. The specific redox pathways are influenced by factors such as the solvent, the supporting electrolyte, and the presence of axial ligands.
Typically, the oxidation and reduction processes of nickel porphyrins can occur at the central metal ion (Ni(II)/Ni(III) or Ni(II)/Ni(I) transitions) or at the porphyrin ring (formation of π-cation radicals and dications upon oxidation, or π-anion radicals and dianions upon reduction). For many nickel(II) porphyrins, the first oxidation is localized on the porphyrin macrocycle, leading to the formation of a Ni(II) porphyrin π-cation radical, denoted as [Ni(II)(P•)]+. Further oxidation can then lead to a dication, [Ni(II)(P2•)]2+.
In the case of this compound, the electron-withdrawing nature of the four pyridyl substituents at the meso positions influences the redox potentials. These peripheral groups can modulate the electron density of the porphyrin π-system, which in turn affects the ease of oxidation and reduction.
Research on Ni(II) tetrapyridylporphyrins coordinated with other metal complexes has provided insight into their redox behavior. For instance, studies on a heterobimetallic complex involving Ni(II) tetrapyridylporphyrin and chromium(III) phenanthroline have shown distinct redox processes corresponding to the different metal centers and the porphyrin ring.
The reduction of this compound generally involves the stepwise addition of electrons to the porphyrin π-system, forming a π-anion radical and subsequently a dianion. The specific potentials at which these electron transfers occur are crucial for understanding the compound's electronic structure and its potential applications.
Below is a table summarizing the typical redox processes for Ni(II) porphyrins, which provides a framework for understanding the behavior of this compound.
Table 1: Generalized Redox Pathways for Ni(II) Porphyrins
| Redox Process | Reaction | Description |
|---|---|---|
| First Oxidation | Ni(II)P → [Ni(II)P•]+ + e- | Formation of a π-cation radical |
| Second Oxidation | [Ni(II)P•]+ → [Ni(II)P]2+ + e- | Formation of a dication |
| First Reduction | Ni(II)P + e- → [Ni(II)P•]- | Formation of a π-anion radical |
| Second Reduction | [Ni(II)P•]- + e- → [Ni(II)P]2- | Formation of a dianion |
Note: "P" represents the porphyrin macrocycle.
Electrochemistry-Driven Electron-Transfer Processes in Hybrid Systems
The unique electrochemical properties of this compound make it a valuable component in the construction of hybrid materials and supramolecular assemblies where electron transfer processes are fundamental. The pyridyl nitrogen atoms provide convenient coordination sites for linking the porphyrin to other molecules or materials, creating integrated systems with tailored functionalities.
An example of such a hybrid system involves the intercalation of a supramolecular complex, μ-meso-tetra(4-pyridyl) porphyrinate nickel(II)tetrakis[bis(bipyridine)(chloro)ruthenium(II)], into the interlayer space of smectite clay. rsc.org This material, when deposited on a glassy carbon electrode, demonstrates efficient electrocatalytic activity. rsc.org The electrochemical behavior of this hybrid system is a result of the combined redox properties of the nickel porphyrin and the ruthenium complexes.
In this hybrid system, the modified electrode was used for the simultaneous electrochemical sensing of dopamine, acetaminophen, and tryptophan. rsc.org The electron transfer processes at the electrode surface are driven by the applied potential and are mediated by the redox-active porphyrin complex. The ability to distinguish between the oxidation peaks of the different analytes highlights the role of the nickel porphyrin derivative in facilitating selective electron transfer. rsc.org
The electron-transfer kinetics in these systems are influenced by the structure of the hybrid material and the interaction between the porphyrin and its environment. The clay matrix provides a stable support and a favorable microenvironment for the electrochemical reactions.
Another area where electrochemistry-driven electron transfer in hybrid systems containing this compound is relevant is in the development of artificial photosynthetic systems and molecular electronics. The ability of the porphyrin to absorb light and participate in electron transfer reactions makes it a candidate for components in light-harvesting assemblies and molecular wires. By linking the nickel porphyrin to other redox-active units, it is possible to create systems where photoinduced or electrochemically driven electron transfer can be controlled and utilized.
The following table outlines the components and function of the aforementioned hybrid sensor system.
Table 2: Components and Function of a this compound-based Hybrid Electrochemical Sensor
| Component | Role |
|---|---|
| This compound derivative | Redox mediator, catalyst |
| Smectite Clay | Support matrix, provides stable microenvironment |
| Glassy Carbon Electrode | Working electrode |
| Dopamine, Acetaminophen, Tryptophan | Analytes |
Data sourced from a study on a tetraruthenated derivative of Ni(II) meso-tetra(4-pyridyl) porphine. rsc.org
Coordination Chemistry and Supramolecular Self Assembly of Ni Ii Meso Tetra 4 Pyridyl Porphine
Formation of Coordination Complexes and Polymers
The peripheral pyridyl groups of Ni(II) meso-tetra (4-pyridyl) porphine (B87208) act as versatile ligands, capable of coordinating to a variety of metal centers. This functionality facilitates the self-assembly of the porphyrin units into well-defined polynuclear complexes and extended supramolecular architectures. This section explores the coordination behavior of this nickel porphyrin derivative.
Coordination of Pyridyl Nitrogens to Metal Centers
The nitrogen atoms of the four pyridyl substituents on the porphyrin ring possess lone pairs of electrons, making them excellent coordination sites for additional metal ions. This allows the Ni(II) meso-tetra (4-pyridyl) porphine to act as a multidentate ligand, bridging multiple metal centers.
A notable example of this coordination behavior is the synthesis of heterometallic complexes where the peripheral pyridyl groups coordinate to other metal ions. Research has demonstrated the formation of such complexes by reacting Ni(II) tetrapyridylporphyrins with chromium(III) phenanthroline complexes. researchgate.net In these structures, the pyridyl nitrogens of the nickel porphyrin coordinate to the chromium centers, creating discrete, polynuclear species. Spectroscopic and electrochemical studies of these complexes reveal electronic interactions between the metalloporphyrin core and the peripheral metal complexes, indicating a degree of communication between the connected metal centers.
Polynuclear Complexes and Supramolecular Architectures
The ability of this compound to connect multiple metal centers through its pyridyl groups is a cornerstone of its application in constructing polynuclear complexes and supramolecular architectures. By carefully selecting the secondary metal ions and reaction conditions, a variety of discrete and extended structures can be assembled.
The formation of these architectures is a key area of crystal engineering, where the predictable coordination geometry of the pyridyl groups is exploited to design solids with specific network topologies. While extensive research has been conducted on the self-assembly of tetra(4-pyridyl)porphyrin with various metals, the specific use of the Ni(II) derivative in forming well-characterized, discrete polynuclear complexes is an area of ongoing investigation. The principles of supramolecular chemistry guide the self-assembly process, leading to the spontaneous formation of thermodynamically favored, well-ordered structures. These can range from simple dimeric or trimeric species to more complex, cage-like structures or one-, two-, or three-dimensional coordination polymers. nih.gov
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The well-defined structure and high porosity of MOFs make them promising materials for a wide range of applications, including gas storage, separation, and catalysis. This compound is an excellent candidate for use as a building block in MOFs, where it can function as a metalloligand.
Design and Synthesis of Porphyrin-Based MOFs as Linkers
The rigid, planar structure and the presence of four symmetrically disposed pyridyl coordination sites make this compound an ideal linker for the construction of robust and porous MOFs. In the design of these materials, the porphyrin unit can be considered a "super-tetrahedral" or square-planar building block, depending on the coordination geometry of the metal nodes.
The synthesis of porphyrin-based MOFs typically involves the solvothermal reaction of the porphyrin linker with a metal salt. The choice of metal ion and solvent system can significantly influence the resulting framework topology. For instance, the reaction of tetra(4-pyridyl)porphine with zinc(II) or cobalt(II) ions has been shown to form metal-organic gels, which can subsequently crystallize into well-defined MOF structures. frontiersin.org The geometric symmetry of the porphyrin precursor is crucial for the formation of these crystalline materials. frontiersin.org
Structural Characterization of Ni(II)-Porphyrin MOF Architectures
While a wide variety of porphyrin-based MOFs have been structurally characterized, specific examples utilizing this compound as the primary linker are still emerging in the literature. However, the principles of their construction are well-established. The coordination of the pyridyl groups to the metal nodes leads to the formation of extended, often highly symmetric, three-dimensional networks. The resulting architectures can exhibit various topologies, such as pillared-layer structures, interpenetrated frameworks, or open-channel systems. The Ni(II) ion within the porphyrin core can also influence the electronic and catalytic properties of the final MOF material.
Tunable Porosity and High Surface Area in Ni(II)-Porphyrin MOFs
A key feature of MOFs is their permanent porosity, which is a direct consequence of their crystalline, open-framework structures. Porphyrin-based MOFs, including those constructed from this compound, are known to exhibit high surface areas and tunable pore sizes.
The porosity of these materials can be controlled by varying the length and functionality of the organic linker, as well as the geometry of the metal node. For example, using longer linkers can lead to larger pores, although this can sometimes result in the formation of interpenetrated frameworks, which may reduce the accessible pore volume. The Brunauer-Emmett-Teller (BET) surface area is a key metric used to quantify the porosity of these materials, with values for porphyrinic MOFs often reaching several thousand square meters per gram.
The table below presents representative data on the surface area and porosity of some porphyrin-based and other relevant MOFs, illustrating the high porosity that can be achieved in these materials.
| MOF Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| A Ni-based MOF | 760 | 0.266 | - |
| Another Ni-MOF | 39.0 | 0.20 | 31.7 |
| A different Ni-MOF | 969.1 | 0.290 | - |
| NU-109E | ~7000 | 3.75 | - |
| NU-110E | ~7000 | 4.40 | - |
This table presents a selection of data from different Ni-based MOFs to illustrate the range of reported porosities and is not an exhaustive list. mdpi.comresearchgate.net
The ability to tune the porosity and introduce specific functionalities, such as the redox-active Ni(II) porphyrin center, makes these MOFs highly attractive for applications in catalysis, selective gas adsorption, and chemical sensing.
Supramolecular Aggregation and Nanoassemblies
The self-organization of Ni(II) meso-tetra(4-pyridyl) porphine is driven by a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and, most notably, coordination bonding involving the peripheral pyridyl nitrogen atoms and the central nickel ion or other metal centers. The interplay of these forces dictates the dimensionality and morphology of the resulting supramolecular structures.
Formation of J-Aggregates
While the formation of J-aggregates, characterized by a head-to-tail arrangement of porphyrin units leading to a bathochromic (red) shift in the Soret band of the UV-Vis spectrum, is a well-documented phenomenon for various porphyrin derivatives, particularly those with sulfonato groups, specific research detailing the formation of J-aggregates exclusively from Ni(II) meso-tetra(4-pyridyl) porphine is not extensively reported in the reviewed literature. The aggregation behavior of this particular metalloporphyrin is often dominated by other forms of self-assembly, such as the formation of coordination polymers.
Photoresponsive Porphyrin Nanotubes
The construction of photoresponsive nanotubes from porphyrin building blocks is an area of active research due to their potential applications in light-harvesting and sensing. Studies have shown that the free-base meso-tetra(4-pyridyl)porphine can form single-crystalline rectangular nanotubes through a vaporization-condensation-recrystallization process, where the self-assembly is driven by hydrogen bonding and π-π interactions. However, specific reports on the direct synthesis or post-synthetic metallation of these nanotubes with Ni(II), or the formation of nanotubes directly from Ni(II) meso-tetra(4-pyridyl) porphine, are not prominently available. The self-assembly of related systems, such as those involving Sn(IV) meso-tetra(4-pyridyl)porphyrin with an anionic porphyrin, results in photoresponsive nanotubes, but this is a multicomponent system and does not solely feature the Ni(II) complex. nih.gov
Two-Dimensional (2D) Supramolecular Polymers
The formation of two-dimensional supramolecular polymers on surfaces is a key area where Ni(II) meso-tetra(4-pyridyl) porphine has demonstrated significant potential. The orientation of the porphyrin molecules relative to the substrate is crucial for the properties of the resulting thin film and can be controlled by the choice of the central metal ion. rsc.orgkyoto-u.ac.jpkyoto-u.ac.jp
In the case of Ni(II) meso-tetra(4-pyridyl) porphine, the formation of coordination bonds is highly restricted due to the electronic configuration of the Ni(II) ion. kyoto-u.ac.jp This leads to a different self-assembly pathway compared to analogous porphyrins with more coordination-active metal centers like Fe(II). Instead of forming strong intermolecular coordination bonds that would favor an "edge-on" orientation, the supramolecular organization of Ni(II) meso-tetra(4-pyridyl) porphine is governed by weaker C–H···N intermolecular interactions between the porphyrin ring of one molecule and the pyridyl group of a neighboring molecule. kyoto-u.ac.jp
This preference for C–H···N interactions induces a "face-on" alignment of the porphyrin rings parallel to the substrate. kyoto-u.ac.jp This results in the formation of a distinct crystal polymorph compared to the edge-on structures observed for other metallated tetrapyridylporphyrins. kyoto-u.ac.jp Grazing Incidence X-ray Diffraction (GIXD) and Multiple-Angle Incidence Resolution Spectrometry (MAIRS) have been used to quantitatively demonstrate this face-on orientation in thin films. kyoto-u.ac.jp
The ability to control the 2D supramolecular structure by simply changing the central metal ion presents a novel strategy for designing organic thin films with tailored molecular orientations and, consequently, optimized properties for applications in electronic devices. rsc.orgkyoto-u.ac.jpkyoto-u.ac.jp
| Central Metal Ion | Dominant Intermolecular Interaction | Resulting Molecular Orientation in Thin Film |
| Fe(II) | Coordination Bonding | Edge-on |
| Co(II) | - | Loss of Orientation |
| Ni(II) | C–H···N Hydrogen Bonding | Face-on |
| Cu(II) | C–H···N Hydrogen Bonding | Face-on |
Table 1. Influence of the central metal ion in meso-tetra(4-pyridyl) porphine on the molecular orientation in thin films. kyoto-u.ac.jp
Theoretical and Computational Investigations of Ni Ii Meso Tetra 4 Pyridyl Porphine
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone for investigating the properties of metalloporphyrins. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic and structural characteristics of Ni(II) meso-tetra (4-pyridyl) porphine (B87208).
The electronic properties of porphyrins are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and compositions of these orbitals.
For Ni(II) porphyrins, the frontier orbitals are typically composed of the porphyrin π-system's orbitals (a1u, a2u) and the metal's d-orbitals. umb.edunih.gov In Ni(II) meso-tetraphenylporphine (NiTPP), a closely related compound, DFT calculations have shown that the four occupied 3d-like orbitals lie above the porphyrin a2u orbital. umb.edu The HOMO and HOMO-1 are typically the nearly degenerate a1u and a2u orbitals of the macrocycle. nih.gov The introduction of pyridyl groups at the meso positions influences the electronic structure. The electron-withdrawing nature of the pyridyl group, compared to a phenyl group, affects the energies of the HOMO and LUMO. researchgate.net
| System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pt-TPP | DFT | - | - | 3.05 |
| Pt-TPTNP | DFT | - | - | 2.24 |
| meso-alkynyl Pt-TNP | DFT | - | - | 1.92 |
Note: Data for platinum porphyrins are shown for comparative purposes to illustrate the effect of substituents on the HOMO-LUMO gap, as detailed in a study on meso- and β-substituent effects. nih.gov
Theoretical geometry optimization allows for the determination of the most stable three-dimensional structure of the molecule. For Ni(II) porphyrins, a key structural feature is the planarity of the porphyrin macrocycle. The size of the Ni(II) ion is optimal for fitting into the porphyrin core, generally resulting in a planar or near-planar geometry with minimal distortion. nih.gov
DFT calculations can accurately predict bond lengths and angles. For Ni(II) tetraphenylporphine (NiTPP), the calculated Ni-N bond length is around 1.96 Å, which agrees well with experimental data. umb.edu The introduction of four pyridyl groups at the meso positions can lead to slight conformational changes. The orientation of these pyridyl groups relative to the porphyrin plane is a key conformational parameter. Due to steric hindrance, the pyridyl rings are typically twisted with respect to the porphyrin plane. mdpi.com DFT simulations are complementary to experimental techniques like Scanning Tunneling Microscopy (STM) for determining the specific conformations of meso-substituted porphyrins when adsorbed on surfaces. mdpi.com
Calculations have shown that distortions from the ideal D4h symmetry to a ruffled S4 geometry can be energetically favorable for some nickel porphyrins, though the energy difference is small. umb.edu This ruffling involves out-of-plane displacements of the pyrrole (B145914) rings and meso-carbon atoms.
| Bond | System | Calculated Length (Å) | Experimental Length (Å) |
|---|---|---|---|
| Ni-N | NiTPP | 1.960 | 1.958 |
| Ni-N | Ni(II) meso-tetrakis(4-heptyloxyphenyl)porphyrin | - | 1.946-1.951 |
Note: Data is for NiTPP umb.edu and a similar Ni(II) meso-tetrasubstituted porphyrin nih.gov to provide representative values.
Time-Dependent Density Functional Theory (TDDFT) Studies for Excited States
TDDFT is a powerful method for calculating the electronic absorption spectra and investigating the nature of excited states. For porphyrins, the characteristic absorption spectrum features an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region.
TDDFT studies on Ni(II) meso-tetra (4-pyridyl) porphine have been performed to understand its optical properties, particularly in the context of non-linear optics and optical limiting. researchgate.netrsc.org These studies investigate both ground-state absorption (GSA) and excited-state absorption (ESA). The choice of the exchange-correlation functional in TDDFT calculations is crucial and significantly impacts the predicted absorption peak positions and intensities. researchgate.netrsc.org Functionals with a higher fraction of exact Hartree-Fock exchange are often required for accurate predictions in porphyrin systems.
The calculations reveal that the excited states of Ni(II) porphyrins can have complex characters, including π-π* transitions localized on the porphyrin ring and metal-centered (d-d) states. nih.gov The S2 state, corresponding to the Soret band, typically deactivates rapidly to the S1 state (Q-band), which can then populate a lower-lying metal-centered (d,d) excited state. nih.govucla.edu TDDFT calculations help to elucidate these deactivation pathways and the nature of the transient species observed in time-resolved spectroscopy experiments. researchgate.netrsc.org
Molecular Dynamics Simulations for Assembly Mechanisms
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their assemblies. For this compound, MD simulations can provide insights into the mechanisms of self-assembly and the formation of supramolecular structures.
The pyridyl groups of this molecule are capable of forming hydrogen bonds or coordinating to metal centers, which drives the formation of ordered aggregates, coordination polymers, and metal-organic frameworks (MOFs). frontierspecialtychemicals.com While specific MD studies on the assembly of this compound are not widely reported, the methodology has been applied to similar porphyrins. For example, MD simulations have been used to model the aggregation of meso-tetra(4-sulfonatophenyl) porphine (TPPS4), suggesting possible molecular packing arrangements that lead to the formation of larger nanostructures. rsc.org
Experimentally, the non-covalent assembly of meso-tetra-4-pyridyl porphine with single-stranded DNA has been demonstrated to form stable nano-complexes. nih.govscispace.com MD simulations could be employed to model the interactions between the porphyrin and DNA at an atomic level, clarifying the roles of base stacking and hydrogen bonding involving the pyridyl groups. scispace.com
Force Field Calculations and Vibrational Mode Assignments
Force field calculations and the analysis of vibrational modes are essential for interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated and compared with experimental data.
DFT calculations at the B3LYP/6-31G(d) level have been systematically used to study the IR spectra of a series of meso-tetrasubstituted porphyrins, including the tetrapyridyl derivative. researchgate.net These calculations reveal that both the meso-substituents and the central metal ion have a significant influence on the vibrational spectra. researchgate.net Specific vibrational modes can be assigned to the stretching and bending of particular bonds within the porphyrin macrocycle and the peripheral pyridyl groups. For instance, characteristic frequencies can be identified for the C=C and C-N stretching modes of the pyrrole rings and the vibrations of the pyridyl rings. The accuracy of these calculations allows for a detailed assignment of the experimental IR spectrum. researchgate.net More advanced methods, such as calculating a quartic force field, can provide highly accurate vibrational energies for polyatomic molecules, though they are computationally more demanding. nih.gov
Advanced Research Applications of Ni Ii Meso Tetra 4 Pyridyl Porphine
Catalysis and Electrocatalysis
The catalytic activity of metalloporphyrins is centered on the metal's ability to cycle through different oxidation states and coordinate with substrates, thereby lowering the activation energy of chemical reactions. The porphyrin ligand plays a crucial role in modulating the redox potential of the metal center and maintaining the catalyst's stability.
The oxygen reduction reaction is a critical process in energy conversion technologies like fuel cells. While Ni(II) meso-tetra (4-pyridyl) porphine (B87208) itself is not typically the primary catalyst for this reaction, research has shown that its components can play a significant role in enhancing the activity of related systems.
In one study, the catalytic activity of 5,10,15,20-Tetrakis(4-pyridyl)-21H,23H-porphine iron(III) chloride (FeTPyPCl) for oxygen reduction was significantly enhanced by the addition of transition metal ions, including Ni²⁺. The investigation suggested that the Ni²⁺ ions are coordinated by the peripheral pyridyl-N groups of the iron porphyrin. This coordination creates an electronic interaction between the nickel ion and the iron center, which in turn boosts the ORR activity at the primary iron catalytic site. This synergistic effect highlights the importance of the tetrapyridyl porphyrin structure in creating multi-metallic active sites for enhanced catalysis.
Table 1: Effect of Ni²⁺ on the Electrocatalytic Activity of FeTPyPCl for Oxygen Reduction Data derived from research on enhancing an iron porphyrin catalyst.
| Catalyst System | Cathodic Current at -0.1 V (vs. Ag/AgCl) | Description of Effect |
| FeTPyPCl on HOPG | ~10 µA | Baseline catalytic activity of the iron porphyrin. |
| FeTPyPCl + Ni²⁺ on HOPG | ~25 µA | Addition of Ni²⁺ ions significantly increases the oxygen reduction current, indicating enhanced catalytic activity. |
The conversion of CO₂ into valuable chemicals and fuels is a major goal in sustainable chemistry. Metalloporphyrins, particularly those with cobalt and iron centers, are widely studied as electrocatalysts for this transformation. These catalysts function by binding and activating the stable CO₂ molecule, facilitating its reduction to products like carbon monoxide (CO) or formic acid.
While the broader class of nickel complexes and porphyrinoids are actively investigated for CO₂ reduction, detailed research focusing specifically on the electrocatalytic performance of Ni(II) meso-tetra (4-pyridyl) porphine is not extensively covered in the scientific literature. The development of efficient and selective catalysts often depends on a fine electronic balance between the metal center and the ligand, and ongoing research continues to explore various catalyst designs.
Photocatalysis utilizes light to drive chemical reactions, and porphyrins are excellent candidates for such applications due to their strong absorption of visible light. Upon absorbing a photon, the porphyrin is promoted to an excited state, becoming a potent oxidizing or reducing agent capable of initiating organic transformations.
Although the field of porphyrin-based photocatalysis is broad, encompassing reactions like the oxidation of aldehydes and the reduction of nitroaromatics, specific studies detailing the application of this compound for these organic transformations are limited. Research in this area has often focused on other metalloporphyrins or nickel porphyrins with different peripheral functional groups, such as Ni(II) meso-tetrakis(4-carboxyphenyl)porphyrin, which has been incorporated into metal-organic frameworks (MOFs) for catalytic applications.
Many biological enzymes that perform critical chemical transformations, such as cytochrome P450 (oxidation) and hydrogenases (proton reduction), feature metalloporphyrin or similar macrocyclic structures at their active sites. This has inspired chemists to develop synthetic metalloporphyrins as mimics of these natural catalysts. These bio-inspired catalysts aim to replicate the function of enzymes in industrial or laboratory settings.
Research into bio-inspired nickel-based catalysts often focuses on mimicking the function of hydrogenase enzymes for hydrogen production. However, these studies frequently employ ligands designed to replicate the specific sulfur-rich environment of the enzyme's active site rather than a porphyrin macrocycle. While the general field of bio-inspired catalysis with metalloporphyrins is extensive, specific reports on this compound as a direct mimic for a particular enzyme are not prominent.
Chemical Sensing and Analytical Applications
The intense color and responsive electronic structure of porphyrins make them highly suitable for use as chemical sensors. The introduction of an analyte, such as a metal ion, can cause a distinct and easily measurable change in the porphyrin's optical properties.
The free-base form of meso-tetra (4-pyridyl) porphine can act as a chelating agent or ligand for various metal ions. The process of incorporating a metal ion into the central cavity of the porphyrin macrocycle (metalation) causes significant changes in the molecule's UV-Visible absorption spectrum.
This phenomenon forms the basis of its use as a spectrophotometric sensor. The free-base porphyrin typically exhibits a complex spectrum with four distinct peaks in the visible region, known as Q-bands. Upon coordination with a metal ion like Ni(II), the symmetry of the porphyrin's π-electron system increases. This change in symmetry simplifies the spectrum, typically resulting in the appearance of just two Q-bands. Additionally, the most intense absorption band, the Soret band (around 400-450 nm), also undergoes a shift in position and intensity. By monitoring these predictable spectral changes, the presence and concentration of specific metal ions can be determined.
Table 2: General Spectrophotometric Changes Upon Metalation of a Free-Base Porphyrin Illustrates the principle of spectrophotometric sensing.
| Porphyrin State | Soret Band (B-band) | Q-bands | Spectral Appearance |
| Free-Base (e.g., H₂-TPyP) | One intense peak (~420 nm) | Four distinct peaks | Complex, multi-banded visible spectrum |
| Metallated (e.g., Ni-TPyP) | Shifted intense peak | Two distinct peaks | Simplified visible spectrum |
Potentiometric Sensor Development
While the broader class of metalloporphyrins has been explored for use as ionophores in potentiometric sensors, specific research detailing the direct application of this compound in potentiometric sensor development is not extensively documented in the available scientific literature. The electrochemical properties of the compound, including its redox potentials, are well-characterized, which is a fundamental prerequisite for such applications. However, published studies tend to focus on other functionalized porphyrins for the construction of ion-selective electrodes.
Chemiresistor Sensing for Volatile Analytes and Anions
The application of this compound in chemiresistor-type sensors is not widely reported. Research into gas sensing with related compounds has primarily focused on different transduction methods. For instance, thin films of the unmetalated free-base ligand, meso-tetra(4-pyridyl)porphyrin, have been successfully used in optical gas sensors for the detection of hydrochloric acid and ammonia. In these optical sensors, binding of the analyte gas causes a distinct colorimetric change, notably a red shift in the Soret band, which can be quantified spectroscopically. Similarly, studies on anion sensing have been conducted using structurally different nickel(II) porphyrins, such as fused Ni(II) porphyrin systems, which can detect anions like cyanide and fluoride (B91410) through hydrogen bonding and deprotonation mechanisms. These studies highlight the potential of the porphyrin macrocycle for sensing applications, though specific data on this compound-based chemiresistors remains limited.
Energy Conversion and Optoelectronic Materials
The distinct photophysical and electrochemical characteristics of this compound make it a compelling candidate for applications in energy conversion and optoelectronics. Its ability to absorb light and participate in energy and electron transfer processes is central to these functions.
Light Harvesting Systems
The capacity of this compound to function in light-harvesting systems is rooted in its strong absorption of light in the visible spectrum. Like other porphyrins, its electronic absorption spectrum is dominated by an intense Soret band (or B band) in the near-UV region (around 400–450 nm) and several weaker Q bands in the visible region (around 500–700 nm). These absorption characteristics allow the molecule to capture photonic energy across a significant portion of the solar spectrum. The central Ni(II) ion and the meso-pyridyl substituents modulate the precise energies of these transitions. The captured energy can then be transferred to other molecules in a multi-component system, a fundamental process in artificial photosynthesis and light-harvesting arrays. The four peripheral pyridyl groups also offer reactive sites for covalently linking the porphyrin to other chromophores to create sophisticated light-harvesting assemblies.
Electron and Energy Transfer for Photoconductivity
Upon absorption of light, this compound is promoted to an excited state. The dynamics of these excited states are crucial for applications involving photoconductivity. Flash photolysis studies on Ni(II) tetrapyridylporphyrins reveal the generation of porphyrin-centered excited states following light irradiation.
A key feature of Ni(II) porphyrins is the presence of the open d-shell of the central nickel ion. This significantly influences its excited-state dynamics compared to porphyrins with closed-shell metal ions like Zn(II). Research on the nonlinear absorption of Ni(II) tetrapyridyl porphyrin (NiTPyP) indicates that it exhibits faster relaxation rates. This rapid decay is attributed to efficient energy transfer pathways involving the d-orbitals of the nickel center. While this rapid relaxation can diminish fluorescence, it is a critical characteristic for processes that rely on fast charge separation or energy transfer to adjacent molecules, which are essential steps in generating photoconductivity.
Integration in Photovoltaic and Solar Cell Devices
In the field of photovoltaics, this compound primarily serves as a versatile molecular building block for constructing more complex photosensitizers and light-absorbing layers. The four pyridyl groups at the meso positions are chemically robust and provide ideal coordination sites (via their nitrogen atoms) for several purposes:
Anchoring to Surfaces: The pyridyl groups can act as effective anchors to bind the porphyrin molecule to the surface of semiconductor materials like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). This binding is crucial for efficient injection of electrons from the photo-excited porphyrin into the semiconductor's conduction band.
Building Supramolecular Assemblies: They can be used to coordinate with other metal ions to form multi-porphyrin arrays or metal-organic frameworks (MOFs). These larger structures can enhance light absorption and improve charge transport properties within the solar cell's active layer.
While complex derivatives of Ni(II) porphyrins have achieved high power conversion efficiencies (PCEs) in organic solar cells, the fundamental role of the tetrapyridyl structure as a foundational component for engineering these advanced materials is critical.
Nonlinear Optics (NLO)
This compound and materials derived from it exhibit significant third-order nonlinear optical (NLO) properties, making them promising for applications in optical limiting, optical switching, and other photonic devices.
Investigations using the Z-scan technique at 532 nm have revealed a marked difference in the NLO behavior of open-shell versus closed-shell tetrapyridyl metalloporphyrins. While Zn(II) tetrapyridyl porphyrin (ZnTPyP), a closed-shell complex, displays reverse saturable absorption (RSA), Ni(II) tetrapyridyl porphyrin (NiTPyP) exhibits saturable absorption (SA). In RSA, the material's absorption increases with increasing laser intensity, which is useful for optical limiting devices that protect sensors from high-intensity laser damage. Conversely, SA involves a decrease in absorption at high light intensity. This distinct behavior in NiTPyP is attributed to its different excited-state dynamics and faster relaxation rates stemming from the unfilled d-orbitals of the Ni(II) ion.
Furthermore, the ligand framework of this compound is used to construct metal-organic frameworks (MOFs) with exceptional NLO properties. A MOF constructed from 5,10,15,20-tetra(4-pyridyl)porphyrin and zinc ions, featuring a 2-fold interpenetrated structure, was found to have a giant nonlinear absorption coefficient and a large third-order susceptibility. Theoretical calculations confirmed that the abundant π-π interactions within this interpenetrated framework enhanced electron delocalization and transfer, thereby boosting the NLO performance.
| Compound | Central Metal Ion | d-Shell Configuration | Observed NLO Behavior | Key Dynamic Feature |
|---|---|---|---|---|
| This compound (NiTPyP) | Ni(II) | Open-shell (d⁸) | Saturable Absorption (SA) | Faster relaxation rates |
| Zn(II) meso-tetra (4-pyridyl) porphine (ZnTPyP) | Zn(II) | Closed-shell (d¹⁰) | Reverse Saturable Absorption (RSA) | Longer-lived excited states |
Characterization of Third-Order Nonlinear Susceptibility
The third-order nonlinear optical (NLO) properties of metalloporphyrins are a subject of intense research due to their potential in photonic devices. The third-order nonlinear susceptibility, denoted as χ⁽³⁾, is a key parameter that quantifies this behavior. For porphyrin complexes, this property is highly influenced by the central metal ion and the peripheral substituents on the macrocycle.
While specific χ⁽³⁾ values for this compound are not extensively documented in readily available literature, studies on closely related compounds provide valuable insights. For instance, thin films of a similar compound, Ni(II) tetraphenylporphyrin (B126558) (NiTPP), have been characterized for their nonlinear optical properties. researchgate.net Investigations using the Z-scan technique on NiTPP have determined its molecular second hyperpolarizability (γ), a parameter directly related to χ⁽³⁾. researchgate.net One study reported the γ value for NiTPP to be approximately 1.4 times larger than that of its metal-free tetraphenylporphyrin base, indicating that the nickel ion enhances the nonlinear response. researchgate.net Another investigation on NiTPP thin films calculated the third-order nonlinear susceptibility χ⁽³⁾ from optical constants, further confirming the material's NLO activity. researchgate.net These findings suggest that the extended π-conjugated system of the porphyrin ring, modulated by the d-orbitals of the central nickel atom, is the primary origin of the significant third-order nonlinear optical effects.
Investigation of Reverse Saturable Absorption (RSA) and Saturable Absorption (SA)
The nonlinear absorption characteristics of this compound have been a particular focus of research, especially its behavior concerning reverse saturable absorption (RSA) and saturable absorption (SA). These phenomena are crucial for applications like optical limiting. RSA is a process where the absorption of a material increases with increasing light intensity, while SA is the opposite, where absorption decreases at high light intensities.
Studies using the Z-scan technique at a wavelength of 532 nm have revealed a marked difference in the nonlinear absorption behavior between various metallated tetrapyridyl porphyrins. acs.org Porphyrins are often classified as "regular" or "irregular" based on the electronic configuration of the central metal ion. Regular porphyrins, such as those containing Zn(II), typically exhibit RSA. sbfisica.org.br In contrast, this compound is classified as an "irregular" porphyrin due to the unfilled d-shells of the Ni(II) ion. acs.orgsbfisica.org.br
Investigations have demonstrated that this compound exhibits saturable absorption (SA). acs.orgsbfisica.org.br This SA behavior is attributed to the fast relaxation rates and distinct excited-state dynamics influenced by the open-shell nature of the nickel ion. acs.org The fluorescence signal for this compound is also very small, below the detection threshold in some experiments, which is characteristic of these types of irregular metalloporphyrins. sbfisica.org.br
Table 1: Nonlinear Absorption Properties of Tetrapyridyl Porphyrins
| Compound | Central Ion | Classification | Nonlinear Absorption Behavior |
|---|---|---|---|
| Zn(II) meso-tetra (4-pyridyl) porphine | Zn²⁺ | Regular | Reverse Saturable Absorption (RSA) |
| This compound | Ni²⁺ | Irregular | Saturable Absorption (SA) |
| Cu(II) meso-tetra (4-pyridyl) porphine | Cu²⁺ | Irregular | Saturable Absorption (SA) |
| H₂ meso-tetra (4-pyridyl) porphine | 2H⁺ | Regular | Reverse Saturable Absorption (RSA) |
Data sourced from Barbosa, et al. (2005) and Garcia, et al. (2012).
Thin-Film NLO Properties
Research on the related Ni(II) tetraphenylporphyrin (NiTPP) provides a model for understanding the potential NLO properties of this compound films. Studies have shown that NiTPP thin films possess a significant third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net The optical properties of these films, including the refractive index and absorption coefficient, have been characterized, and from these parameters, the NLO susceptibility can be estimated. researchgate.net The NLO behavior in these materials is linked to the high π-electron density and delocalization within the porphyrin macrocycle. researchgate.net The introduction of the nickel ion is known to modify the electronic structure and enhance these nonlinear effects compared to the metal-free base porphyrin. researchgate.net
Thin Film Technology and Materials Science
Fabrication and Characterization of this compound Thin Films
The fabrication of high-quality thin films is a critical step for harnessing the material's properties for technological applications. Various techniques have been employed to prepare thin films of porphyrins and metalloporphyrins. For the free-base meso-tetra(4-pyridyl)porphyrin, a simple "dip-dry" coating method has been successfully used to create films on glass substrates for sensor applications. ama-science.org
For metalloporphyrins like the Ni(II) complex, other established methods are also applicable. Thermal evaporation is a common technique used to deposit uniform thin films of the related Ni(II) tetraphenylporphyrin (NiTPP) onto substrates like glass or quartz. researchgate.net Another approach involves solution-based methods, where a solution of the compound is transferred onto an electrode surface (e.g., glassy carbon) and allowed to dry, forming an electrochemically active film. scielo.br
Characterization of these films is crucial to understand their morphology, structure, and quality. Standard techniques include:
X-Ray Diffraction (XRD): To determine the crystal structure and orientation of the molecules within the film. researchgate.net
Scanning Electron Microscopy (SEM): To visualize the surface morphology, showing features like grain size and porosity. researchgate.net
Atomic Force Microscopy (AFM): To provide high-resolution 3D topographical images of the film's surface and quantify roughness. spectraresearch.com
UV-Visible Spectroscopy: To analyze the optical absorption properties and confirm the integrity of the porphyrin macrocycle within the film. researchgate.netama-science.org
Development of Photoresponsive Conductive Materials
Porphyrin-based materials are excellent candidates for photoresponsive conductive applications due to their strong absorption in the visible spectrum and their ability to facilitate light-induced charge separation and transfer. The π-conjugated macrocycle can absorb photons, promoting electrons to excited states and potentially generating mobile charge carriers. nih.gov
While direct studies on the photoconductivity of this compound are limited, research on analogous systems highlights the potential. For example, photoresponsive nanotubes have been created through the self-assembly of Sn(IV) meso-tetra(4-pyridyl)porphyrin with another porphyrin species. mdpi.com These nanotubes exhibited significant photoconductivity, measured to be as high as 3.1 × 10⁻⁴ S m⁻¹, demonstrating that the tetra(4-pyridyl)porphyrin framework is effective for constructing photoactive conductive materials. mdpi.com The mechanism involves the absorption of light leading to intermolecular charge transfer, which makes the material conductive under an applied electric field. nih.gov Given these results, it is plausible that this compound could be integrated into similar self-assembled systems or composite materials to develop novel photoresponsive conductive materials.
Applications in Optoelectronics
The unique optical and electronic properties of metalloporphyrins make them suitable for a variety of optoelectronic applications. academie-sciences.fracademie-sciences.fr The ability to absorb visible light and participate in energy and electron transfer processes is key to their function in this domain.
One demonstrated application for films made from the meso-tetra(4-pyridyl)porphyrin ligand is in the field of optical gas sensors. ama-science.org Thin films of the porphyrin show changes in their optical absorption spectra upon exposure to specific gases, which can be monitored by a spectrometer. ama-science.org This principle can be used to create sensors for detecting various chemical vapors. Furthermore, the semiconducting properties of some metalloporphyrin thin films have been investigated, suggesting their potential use in electronic devices. For instance, thin films of cobalt tetraphenylporphyrin, a related compound, have been shown to have p-type semiconducting characteristics, which are fundamental for building electronic components. The flexibility of the porphyrin structure, allowing for the tuning of electronic properties through the central metal ion, makes compounds like this compound promising materials for future optoelectronic systems. nih.gov
Fundamental Studies in Biological and Biomimetic Systems
The unique structural and photochemical properties of this compound and its analogues make them valuable tools for fundamental research in biological and biomimetic systems. Their ability to interact with essential biomolecules and generate reactive oxygen species upon light activation has led to extensive investigation into their potential as therapeutic agents and probes for biological processes.
The application of porphyrins and metalloporphyrins as photosensitizers in photodynamic therapy (PDT) is a significant area of research. This therapeutic strategy involves the administration of a photosensitizing agent, which is then activated by light of a specific wavelength to produce cytotoxic reactive oxygen species (ROS) that can lead to localized cell death.
While direct photo-inactivation studies on this compound are not extensively detailed, research on closely related porphyrins provides a strong basis for its potential in this area. For instance, the free-base analogue, meso-tetra-4-pyridyl porphine (MTP), has been shown to form nano-complexes with single-stranded DNA (ssDNA). These complexes can produce ROS in a light-dependent manner, particularly under conditions that promote their dissociation, such as in hydrophobic environments like cell membranes. This light-activated ROS production leads to cytotoxicity and has demonstrated anti-tumor activity in bladder cancer models. The mechanism of cell death is believed to be ROS-mediated localized membrane damage through lipid peroxidation.
Furthermore, studies on other metallated tetra-cationic porphyrins, including those with Ni(II), indicate they are excellent candidates for photo-oxidative processes. These compounds often exhibit good aqueous solubility, high stability, a low tendency to aggregate, and can efficiently generate ROS. The general mechanism involves the photosensitizer absorbing light, leading to the formation of an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen, a key mediator of cellular damage in PDT.
| Compound/System | Key Finding | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| meso-tetra-4-pyridyl porphine:DNA nano-complexes (PDN) | Light-dependent production of Reactive Oxygen Species (ROS). | Dissociation of nano-complexes in hydrophobic environments (e.g., cell membranes) followed by light activation. | Cytotoxicity in bladder cancer cells; anti-tumor activity in vivo. | |
| PDN | Cell death results from localized membrane damage. | ROS-mediated lipid peroxidation, generating products like 9- and 13-hydroxy octadecanoic acid. | Loss of membrane integrity and cell death. | |
| General Tetra-cationic Metalloporphyrins (including Ni(II)) | Efficient generation of reactive oxygen species. | Energy transfer from the excited photosensitizer to molecular oxygen to form singlet oxygen. | Potential for photo-oxidative processes and antimicrobial/antitumor applications. |
The interaction of this compound and its derivatives with biomolecules is crucial for understanding their biological activity and for the design of new therapeutic agents.
Interactions with DNA: The binding of porphyrins to DNA is a complex process influenced by the porphyrin's charge, shape, and the central metal ion. For the closely related cationic compound, Ni(II)-[tetra-N-methyl-pyridyl]porphyrin, studies suggest an interaction with the minor groove of DNA. Other research on the N-methylated Ni(II) porphyrin indicates a binding mode described as "outside binding with self-stacking" along the DNA surface. This is distinct from intercalation, where the molecule inserts itself between the base pairs of the DNA.
The unmetallated free-base, meso-tetra-4-pyridyl porphine (MTP), demonstrates the ability to non-covalently assemble with single-stranded DNA (ssDNA) to form stable nano-sized complexes. The formation of these porphyrin:DNA nano-complexes (PDN) is driven by forces likely including π-π stacking between the porphyrin core and DNA nucleobases. The stoichiometry of this interaction is approximately one porphyrin molecule for every two DNA nucleobases. These complexes are stable under physiological conditions but are designed to release the DNA in more hydrophobic or acidic environments, such as within a cell's endosomes.
Interactions with Proteins: The study of porphyrin interactions with proteins is essential, as these interactions can influence the compound's transport, localization, and efficacy. Human Serum Albumin (HSA) is a common model protein for such studies due to its role in transporting various molecules in the bloodstream. While specific binding studies for this compound with HSA are not detailed, research on other peripherally modified meso-tetra(pyridyl)porphyrins provides valuable insights. For example, porphyrins with peripheral metal complexes have been shown to interact spontaneously with HSA, likely at subdomain IB (site III), through non-covalent forces such as van der Waals interactions and hydrogen bonding. Such interactions can lead to photo-damage of the protein upon irradiation, highlighting a potential mechanism for therapeutic action.
| Compound/Analogue | Biomolecule | Mode of Interaction | Key Findings | Reference |
|---|---|---|---|---|
| Ni(II)-[tetra-N-methyl-pyridyl]porphyrin | DNA | Minor groove binding; Outside binding with self-stacking | UV-Vis and fluorescence data confirm interaction. | |
| meso-tetra-4-pyridyl porphine (MTP) | Single-stranded DNA (ssDNA) | Non-covalent assembly; π-π stacking | Forms stable nano-complexes (PDN) with a 1:2 porphyrin:nucleobase ratio. | |
| Peripherally modified meso-tetra(pyridyl)porphyrins | Human Serum Albumin (HSA) | Non-covalent forces (van der Waals, H-bonding) at subdomain IB (site III). | Interaction is spontaneous and can lead to photo-damage of the protein. |
Q & A
Q. What are the standard synthesis routes for Ni(II) meso-tetra(4-pyridyl)porphine, and how is its metallation efficiency validated?
Ni(II) meso-tetra(4-pyridyl)porphine is typically synthesized via metal insertion into the free-base porphyrin ligand. The free-base porphyrin is first prepared through condensation of pyrrole with 4-pyridylcarboxaldehyde, followed by demetallation (if needed) and subsequent reaction with Ni(II) salts under reflux. Characterization involves UV-Vis spectroscopy to confirm the Soret and Q-bands (e.g., shifts from ~515 nm for free-base to ~550 nm for Ni(II) complexes) and mass spectrometry (MS) to verify molecular weight. X-ray crystallography or NMR (in deuterated solvents like DMSO-d6) can resolve structural details .
Q. Which spectroscopic techniques are critical for distinguishing Ni(II) meso-tetra(4-pyridyl)porphine from analogous metalloporphyrins?
Key techniques include:
- UV-Vis spectroscopy : Ni(II) porphyrins exhibit a red-shifted Soret band (~550 nm) and reduced Q-band complexity compared to free-base or diamagnetic metals (e.g., Zn(II)).
- Electron paramagnetic resonance (EPR) : Useful for confirming paramagnetic Ni(II) centers.
- X-ray photoelectron spectroscopy (XPS) : Identifies the oxidation state of Ni (binding energy ~855 eV for Ni 2p₃/₂). Comparisons with Pd(II) or Co(II) analogs highlight differences in redox activity and ligand-field effects .
Q. What safety protocols are essential when handling Ni(II) meso-tetra(4-pyridyl)porphine in laboratory settings?
General porphyrin-handling guidelines apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers away from light/moisture to prevent degradation. Toxicity data specific to Ni(II) porphyrins is limited, but Ni compounds are often classified as carcinogens; follow institutional guidelines for metal waste disposal .
Advanced Research Questions
Q. How can DFT/TDDFT calculations predict the electronic structure and catalytic behavior of Ni(II) meso-tetra(4-pyridyl)porphine in coordination frameworks?
Density functional theory (DFT) optimizes ground-state geometries, while time-dependent DFT (TDDFT) models excited states. For Ni(II) porphyrins, calculations can predict:
- Charge-transfer interactions : Between Ni(II) and axial ligands (e.g., in MOFs).
- Optical properties : Absorption spectra alignment with experimental data (e.g., Soret band position).
- Catalytic active sites : Binding energies for substrates like O₂ or CO. Studies on Al-PMOF frameworks with ZnTCPP provide methodological templates .
Q. What strategies enable the integration of Ni(II) meso-tetra(4-pyridyl)porphine into metal-organic frameworks (MOFs) for photocatalytic applications?
Functionalization via pyridyl coordination:
- Solvothermal synthesis : Combine Ni(II) porphyrin with secondary metal nodes (e.g., Zr⁴⁺ or Cu²⁺) to form porphyrin-paddlewheel MOFs.
- Post-synthetic modification (PSM) : Attach pre-synthesized Ni(II) porphyrins to MOF linkers via axial ligand substitution. Applications in CO₂ reduction or H₂ production require optimizing porosity and charge-transfer pathways, as demonstrated with Pd(II)-TCPP hydrogels .
Q. How do axial ligand variations influence the electrochemical properties of Ni(II) meso-tetra(4-pyridyl)porphine in sensor design?
Axial ligands (e.g., Cl⁻, H₂O, or pyridine derivatives) modulate redox potentials and selectivity:
Q. What experimental approaches resolve contradictions in reported catalytic activities of Ni(II) porphyrins across studies?
Discrepancies may arise from:
- Solvent effects : Polar solvents stabilize Ni(II) intermediates differently (e.g., DMF vs. THF).
- Counterion influence : Chloride vs. acetate alters redox behavior. Controlled benchmarking using standardized substrates (e.g., cyclohexane oxidation) and in-situ XAFS to monitor Ni coordination changes is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
